molecular formula C11H10BrN3 B1335999 2-Benzylamino-5-bromopyrimidine CAS No. 38373-55-6

2-Benzylamino-5-bromopyrimidine

Cat. No. B1335999
CAS RN: 38373-55-6
M. Wt: 264.12 g/mol
InChI Key: SEJMYSXXRMYOGT-UHFFFAOYSA-N
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Description

2-Benzylamino-5-bromopyrimidine is a compound with the molecular formula C11H10BrN3 . It has a molecular weight of 264.12 g/mol . The IUPAC name for this compound is N-benzyl-5-bromopyrimidin-2-amine .


Molecular Structure Analysis

The InChI string for 2-Benzylamino-5-bromopyrimidine is InChI=1S/C11H10BrN3/c12-10-7-14-11(15-8-10)13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15) . The canonical SMILES string is C1=CC=C(C=C1)CNC2=NC=C(C=N2)Br . These strings provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Benzylamino-5-bromopyrimidine has a molecular weight of 264.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 263.00581 g/mol . The topological polar surface area is 37.8 Ų .

Scientific Research Applications

Chemical Synthesis and Catalysis 2-Benzylamino-5-bromopyrimidine is a compound with potential applications in the field of chemical synthesis. It is related to the pyranopyrimidine core, which is a key precursor for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The development of pyranopyrimidine scaffolds, including 5H-pyrano[2,3-d]pyrimidine scaffolds, has been extensively investigated, particularly in terms of the use of diversified hybrid catalysts. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions. The focus has been on the application of these hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are known for their wide range of applicability in the pharmaceutical field (Parmar, Vala, & Patel, 2023).

Safety And Hazards

The safety data sheet for 2-Benzylamino-5-bromopyrimidine suggests that it may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

N-benzyl-5-bromopyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c12-10-7-14-11(15-8-10)13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJMYSXXRMYOGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408686
Record name 2-BENZYLAMINO-5-BROMOPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylamino-5-bromopyrimidine

CAS RN

38373-55-6
Record name 2-BENZYLAMINO-5-BROMOPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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